molecular formula C8H11N3O4 B11996561 1-isopropyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid

1-isopropyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B11996561
M. Wt: 213.19 g/mol
InChI Key: YVBCNEUOWAZENK-UHFFFAOYSA-N
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Description

1-Isopropyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with the following chemical formula:

C8H11N3O4\text{C}_8\text{H}_{11}\text{N}_3\text{O}_4C8​H11​N3​O4​

. It belongs to the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry. Pyrazoles exhibit tautomerism, making them structurally interesting .

Preparation Methods

Synthetic Routes: The synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid involves several steps. One common synthetic route is as follows:

    Condensation: Start with the condensation of an appropriate aldehyde (e.g., isobutyraldehyde) with hydrazine hydrate to form the pyrazole ring.

    Nitration: Nitrate the resulting pyrazole compound using nitric acid to introduce the nitro group.

    Carboxylation: Finally, carboxylate the nitro-substituted pyrazole using carbon dioxide and a suitable base.

Industrial Production Methods: While industrial-scale production methods may vary, the above synthetic route provides a general framework for preparing this compound.

Chemical Reactions Analysis

1-isopropyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid can undergo various reactions:

    Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen and a catalyst.

    Substitution: Substitution reactions at the pyrazole ring, leading to derivatives with different substituents.

    Acid-Base Reactions: Carboxylic acids can participate in acid-base reactions.

Major products formed from these reactions include amino-substituted pyrazoles and various derivatives.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its structural diversity.

    Pesticide Development: Pyrazole derivatives are used in agrochemicals.

    Photodynamic Therapy: Some pyrazole-based compounds exhibit photodynamic activity.

Mechanism of Action

The exact mechanism of action for 1-isopropyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, further research could compare this compound to related pyrazoles, highlighting its unique features.

Remember that this information is based on available data, and further studies may reveal additional insights

Properties

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

5-methyl-4-nitro-2-propan-2-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C8H11N3O4/c1-4(2)10-7(8(12)13)6(11(14)15)5(3)9-10/h4H,1-3H3,(H,12,13)

InChI Key

YVBCNEUOWAZENK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C(C)C

Origin of Product

United States

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